![molecular formula C11H16N2OS B2362482 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one CAS No. 85123-62-2](/img/no-structure.png)

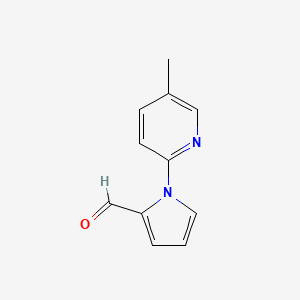

1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one, more commonly known as BSDCP, is an organic compound with a wide range of applications in the pharmaceutical and chemical industries. BSDCP is a sulfur-containing heterocyclic compound that has been studied for its potential medicinal properties, including its ability to act as an anti-inflammatory agent, an antioxidant, and an anticancer agent. BSDCP has been studied for its ability to interact with a variety of enzymes and proteins, and its potential to be used as a drug delivery system.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, including those related to the structure of 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one, has been achieved through various reactions. These derivatives exhibit a wide spectrum of biological activities including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties (Bassyouni & Fathalla, 2013).

In another study, 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives were synthesized using an intramolecular inverse electron demand hetero–Diels–Alder/retro–Diels–Alder sequence. This research highlights the importance of the steric bulk of the C5-position of the pyrimidinyl cycloaddition precursor (Donnard et al., 2017).

A study on the synthesis and spectroscopic studies of substituted 6,7-dihydrocyclopentapyrimidin-2-amine compounds, closely related to the query compound, was conducted. These compounds were synthesized via a one-pot multicomponent reaction and showed potential antibacterial and antifungal activity (Tugcu & Turhan, 2018).

Crystal Structure and Physical Properties

- The crystal structure of compounds similar to this compound has been studied, revealing details about dihedral angles and intermolecular interactions. Such studies are crucial for understanding the physical properties and potential applications of these compounds (Kaur et al., 2012).

Biological Activities and Applications

- Several derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine have been synthesized and shown to possess biological activities. The studies indicate their potential use in various medical and pharmaceutical applications due to their diverse biological properties (Gao et al., 2015).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one involves the condensation of 4-methyl-2-oxo-2H-pyrimidine-5-carbaldehyde with butylthiol followed by cyclization and oxidation.", "Starting Materials": [ "4-methyl-2-oxo-2H-pyrimidine-5-carbaldehyde", "Butylthiol", "Sodium acetate", "Acetic anhydride", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-methyl-2-oxo-2H-pyrimidine-5-carbaldehyde with butylthiol in the presence of sodium acetate to form 1-butyl-4-methylthio-2-oxo-2H-pyrimidine-5-carbaldehyde.", "Step 2: Cyclization of 1-butyl-4-methylthio-2-oxo-2H-pyrimidine-5-carbaldehyde with acetic anhydride to form 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one.", "Step 3: Oxidation of 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one with hydrogen peroxide to form the final product, 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one." ] } | |

Numéro CAS |

85123-62-2 |

Formule moléculaire |

C11H16N2OS |

Poids moléculaire |

224.32 |

Nom IUPAC |

1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

InChI |

InChI=1S/C11H16N2OS/c1-2-3-7-13-9-6-4-5-8(9)10(15)12-11(13)14/h2-7H2,1H3,(H,12,14,15) |

Clé InChI |

YCSQHSKIGUOGGG-UHFFFAOYSA-N |

SMILES |

CCCCN1C2=C(CCC2)C(=S)NC1=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2362401.png)

![N-(2,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2362409.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2362410.png)

![Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2362415.png)

![2-fluoro-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2362419.png)

![6-(4-Chlorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2362420.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2362422.png)